An In-Depth Technical Guide to Dibenzo[b,d]furan-3-sulfonyl chloride
An In-Depth Technical Guide to Dibenzo[b,d]furan-3-sulfonyl chloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Dibenzo[b,d]furan-3-sulfonyl chloride. It covers the compound's core properties, synthesis, reactivity, and applications, providing the necessary insights for its effective utilization in a laboratory setting.
Introduction: The Strategic Importance of the Dibenzofuran Scaffold
The dibenzofuran moiety is a privileged heterocyclic structure found in numerous natural products and pharmacologically active compounds.[1] Its rigid, planar geometry and unique electronic properties make it an attractive scaffold in medicinal chemistry for designing molecules that interact with biological targets.[1][2] The introduction of a sulfonyl chloride group at the 3-position transforms the inert dibenzofuran core into a highly versatile reactive intermediate. Dibenzo[b,d]furan-3-sulfonyl chloride is a key building block, enabling the synthesis of a diverse array of derivatives, particularly sulfonamides, which are a cornerstone of modern drug discovery.[3][4]
Core Compound Profile
Chemical Identity and Structure
Dibenzo[b,d]furan-3-sulfonyl chloride is an organic compound where a sulfonyl chloride functional group is attached to the third carbon of the dibenzofuran heterocyclic system.[5]
The structure combines the aromatic stability of the dibenzofuran ring with the high electrophilicity of the sulfonyl chloride group, making it an ideal reagent for nucleophilic substitution reactions.[5]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 266.7 g/mol | [6][7] |
| Appearance | White to light yellow solid | [5] |
| Boiling Point | 420.5 °C at 760 mmHg (Predicted) | [6][9] |
| Density | ~1.506 g/cm³ (Predicted) | [6][7][9] |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform; Insoluble in water. | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [9][10] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing Dibenzo[b,d]furan-3-sulfonyl chloride is the direct chlorosulfonation of dibenzofuran.
Reaction: Dibenzofuran + Chlorosulfonic Acid → Dibenzo[b,d]furan-3-sulfonyl chloride
Causality Behind the Method: This reaction is an electrophilic aromatic substitution. Chlorosulfonic acid serves as the powerful electrophile. The substitution occurs preferentially at the 3-position due to the electronic directing effects of the furan oxygen, which activates the aromatic rings. The reaction is typically performed at low temperatures to control the reactivity and prevent the formation of polysubstituted byproducts. Anhydrous conditions are crucial, as sulfonyl chlorides readily hydrolyze in the presence of moisture.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place dibenzofuran (1 equivalent) and a suitable inert solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to moderate the exothermic reaction and minimize side-product formation.
-
Reagent Addition: Add chlorosulfonic acid (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture over crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the solid product. The sulfonyl chloride is generally stable to brief contact with cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Chemical Reactivity and Applications in Drug Discovery
The utility of Dibenzo[b,d]furan-3-sulfonyl chloride stems from the reactivity of the sulfonyl chloride group, which is an excellent leaving group.[5] Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.[4]
Workflow: Synthesis of a Dibenzofuran Sulfonamide Library
The following workflow illustrates a typical application in a drug discovery context, where a library of compounds is generated for screening.
Caption: High-throughput synthesis of a dibenzofuran sulfonamide library.
Protocol: General Procedure for Sulfonamide Formation
-
Dissolution: Dissolve Dibenzo[b,d]furan-3-sulfonyl chloride (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2 equivalents), to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.[11]
Safety, Handling, and Storage
Dibenzo[b,d]furan-3-sulfonyl chloride requires careful handling due to its reactivity and corrosive nature.[5]
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[10][12][13] It is harmful if swallowed.[12] Contact with water or moisture can release toxic gases.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][14] Use non-sparking tools and prevent the buildup of electrostatic charge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[9][10]
-
Spills: In case of a spill, use personal protective equipment, avoid dust formation, and ensure adequate ventilation before cleaning.[14]
Conclusion
Dibenzo[b,d]furan-3-sulfonyl chloride is a pivotal reagent for medicinal chemists and organic scientists. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable entry point for synthesizing diverse sulfonamide derivatives. Understanding its properties, synthesis, and handling protocols is essential for leveraging the potential of the dibenzofuran scaffold in the development of novel therapeutics and functional materials.
References
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Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
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Cernijenko, A., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
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Cernijenko, A., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
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PrepChem.com. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. [Link]
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Musso, L., et al. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]
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Shafi, S., et al. A Review on the Synthetic and Medicinal Perspective of Dibenzofuran. ResearchGate. [Link]
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